molecular formula C7H4Br2N2 B1593109 3,4-Dibromo-7-azaindole CAS No. 1000340-33-9

3,4-Dibromo-7-azaindole

Cat. No.: B1593109
CAS No.: 1000340-33-9
M. Wt: 275.93 g/mol
InChI Key: AAHGADLNTUOUFU-UHFFFAOYSA-N
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Description

3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of two bromine atoms at the 3rd and 4th positions of the pyrrolo[2,3-b]pyridine ring system

Mechanism of Action

Target of Action

The primary target of the compound 3,4-Dibromo-7-azaindole is the Casein Kinase 1 family (CK1) . CK1 is a group of serine/threonine protein kinases involved in various cellular processes, including the regulation of circadian rhythms .

Mode of Action

This compound interacts with its target, CK1, by inhibiting its activity . This inhibition occurs as this compound interacts with the ATP-binding pocket of human CK1 delta, whose amino acid sequences are highly similar to those of Arabidopsis CK1 .

Biochemical Pathways

The inhibition of CK1 by this compound affects the circadian clock pathway . Specifically, it leads to the accumulation of PRR5 and TOC1 proteins, which are transcriptional repressors of several clock-associated genes . This results in the lengthening of the circadian period of Arabidopsis thaliana .

Pharmacokinetics

The compound should be stored under inert gas at 2-8°c for optimal stability, which may influence its bioavailability.

Result of Action

The molecular effect of this compound’s action is the decreased expression of four dawn- and morning-phased clock-associated genes, CIRCADIAN CLOCK-ASSOCIATED 1 (CCA1), LATE ELONGATED HYPOCOTYL (LHY), PSEUDO-RESPONSE REGULATOR 9 (PRR9), and PRR7 . On a cellular level, this leads to a lengthened circadian period in Arabidopsis thaliana .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, temperature changes can affect the circadian clock, but the period length remains relatively constant . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-7-azaindole typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Cross-Coupling: Catalysts like palladium(0) complexes, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF).

    Reduction: Hydrogen gas in the presence of Pd/C catalyst.

Major Products:

  • Substituted pyrrolo[2,3-b]pyridines with various functional groups.
  • Coupled products with aryl or alkyl groups.
  • Reduced pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
3,4-Dibromo-7-azaindole has been investigated for its potential as an anticancer agent. Research indicates that it acts as an inhibitor of Casein Kinase 1 (CK1), a protein involved in various cellular processes including cell proliferation and survival. By inhibiting CK1, B-AZ may induce apoptosis in cancer cells and inhibit their proliferation .

Case Studies:

  • A study demonstrated that B-AZ modulates the circadian clock in Arabidopsis thaliana by inhibiting CK1 activity, leading to increased expression of clock-associated genes such as PRR5 and TOC1 . This modulation suggests a broader application in cancer treatment by targeting circadian rhythms that influence tumor growth.

Tyrosine Kinase Inhibitors
B-AZ is also being explored as a building block for synthesizing tyrosine kinase inhibitors, which are critical in cancer therapy. These inhibitors target specific enzymes involved in cancer cell signaling pathways, enhancing the specificity and efficacy of treatments .

Biological Research

Circadian Rhythm Modulation
The compound has shown promise in modulating biological clocks across various organisms. In Arabidopsis thaliana, B-AZ was found to lengthen the circadian period, indicating its potential utility in agricultural biotechnology to optimize plant growth cycles under varying environmental conditions .

Antiviral Activity
Research into 7-azaindole derivatives has revealed their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. Compounds derived from this class exhibit significant antiviral activity with low toxicity profiles, making them candidates for further development into therapeutic agents .

Materials Science

Organic Electronics
B-AZ is utilized in the synthesis of organic semiconductors, which are essential components in electronic devices such as solar cells and transistors. Its unique electronic properties allow for enhanced performance in organic electronic applications .

Case Studies:

  • The compound's incorporation into organic semiconductor frameworks has led to advancements in developing materials with specific electronic or optical properties, paving the way for innovations in flexible electronics and energy-efficient devices.

Data Summary Table

Application AreaSpecific Use CaseFindings/Impact
Medicinal ChemistryAnticancer AgentInduces apoptosis via CK1 inhibition
Tyrosine Kinase InhibitorsEnhances specificity of cancer treatments
Biological ResearchCircadian Rhythm ModulationLengthens circadian period in plants
Antiviral ActivityPotential NNRTI candidates against HIV
Materials ScienceOrganic ElectronicsImproves performance of organic semiconductors

Comparison with Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: The parent compound without bromine substitutions.

    3-Bromo-1H-pyrrolo[2,3-b]pyridine: A mono-brominated derivative.

    4-Bromo-1H-pyrrolo[2,3-b]pyridine: Another mono-brominated derivative.

Uniqueness: 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of two bromine atoms, which can significantly alter its chemical reactivity and biological activity compared to its mono-brominated counterparts. The dual bromination allows for more diverse chemical modifications and potentially enhanced biological effects.

Biological Activity

3,4-Dibromo-7-azaindole (B-AZ) is a compound that has garnered attention for its potential biological activities, particularly in the modulation of circadian rhythms and as a kinase inhibitor. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Target of Action
The primary target of this compound is the Casein Kinase 1 (CK1) family, which plays a critical role in various biological processes including the regulation of circadian rhythms. B-AZ inhibits CK1 activity, leading to significant effects on gene expression related to the circadian clock .

Mode of Action
B-AZ interacts with the ATP-binding pocket of human CK1 delta. This interaction results in the inhibition of CK1 activity, which subsequently affects the expression of several clock-associated genes such as:

  • CIRCADIAN CLOCK-ASSOCIATED 1 (CCA1)
  • LATE ELONGATED HYPOCOTYL (LHY)
  • PSEUDO-RESPONSE REGULATOR 9 (PRR9)
  • PRR7
    The inhibition leads to a lengthening of the circadian period in model organisms like Arabidopsis thaliana .

Circadian Rhythm Modulation

A study demonstrated that treatment with B-AZ resulted in a lengthened circadian period in Arabidopsis thaliana, indicating its potential utility in manipulating plant biological clocks. The compound was found to cause significant changes in gene expression profiles associated with circadian rhythm regulation .

Kinase Inhibition Studies

Research has shown that azaindole derivatives, including B-AZ, are being explored as kinase inhibitors. In particular, studies have highlighted their potential in drug discovery for various diseases, including cancer and viral infections. The compound's structure allows for selective inhibition of specific kinases, making it a candidate for further development .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Target Effect Observed
CK1 InhibitionCK1 familyLengthened circadian period in Arabidopsis
Gene Expression ModulationCCA1, LHY, PRR9, PRR7Decreased expression levels
Kinase InhibitionVarious kinasesPotential anti-cancer activity

Case Studies

Case Study 1: Circadian Rhythm Regulation
In a controlled laboratory setting, B-AZ was applied to Arabidopsis thaliana plants. The results indicated that B-AZ treatment led to a significant increase in the length of the circadian period compared to control groups. Gene expression analysis revealed that the expression levels of key circadian genes were altered post-treatment, supporting the hypothesis that B-AZ effectively modulates plant circadian rhythms .

Case Study 2: Drug Discovery Potential
Azaindole derivatives have been evaluated for their potential as anti-HIV agents. In one study involving a library of compounds based on the 7-azaindole core, several candidates exhibited submicromolar potency against HIV reverse transcriptase. Although specific data on B-AZ's antiviral activity was not highlighted, its structural similarity suggests potential avenues for further exploration in antiviral drug development .

Properties

IUPAC Name

3,4-dibromo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHGADLNTUOUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646879
Record name 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-33-9
Record name 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.00 g, 5.08 mmol) and NBS (0.918 g, 5.16 mmol) in DCM (20.0 mL) was stirred at 0° C. for 1.5 hour. The resulting suspension was filtered, washed with DCM, residue collected, dried in a 50° C. oven overnight to afford the title compound (1.014 g). LCMS (A): m/z (M+H)+ 277, C7H4Br2N2 requires 276 (basic).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.918 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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